N-Acetyl-5-methoxy-DL-tryptophan monohydrate
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Overview
Description
N-Acetyl-5-methoxy-DL-tryptophan monohydrate is a synthetic derivative of tryptophan, an essential amino acid. This compound is known for its regulatory effects on the secretion of follicle-stimulating hormone in humans and is used extensively in research and development as a versatile building block for the synthesis of more complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-methoxy-DL-tryptophan monohydrate typically involves the acetylation of 5-methoxytryptophan. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-methoxy-DL-tryptophan monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of tryptophan, such as 5-methoxytryptamine and other substituted tryptophan compounds .
Scientific Research Applications
N-Acetyl-5-methoxy-DL-tryptophan monohydrate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies related to the regulation of hormone secretion.
Medicine: Investigated for its potential therapeutic effects in regulating hormonal imbalances.
Industry: Used in the production of pharmaceuticals and diagnostic reagents
Mechanism of Action
The mechanism of action of N-Acetyl-5-methoxy-DL-tryptophan monohydrate involves its interaction with specific molecular targets in the body. It primarily affects the secretion of follicle-stimulating hormone by modulating the activity of the hypothalamic-pituitary-gonadal axis. This modulation occurs through the binding of the compound to receptors in the hypothalamus, leading to altered hormone release .
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-acetyl-5-methoxy-tryptamine): A hormone involved in regulating sleep and circadian rhythms.
5-Methoxytryptophan: A precursor in the synthesis of N-Acetyl-5-methoxy-DL-tryptophan monohydrate.
Uniqueness
This compound is unique due to its specific regulatory effects on hormone secretion, which are not observed in other similar compounds like melatonin. Additionally, its versatility as a building block in organic synthesis makes it valuable in various research and industrial applications .
Biological Activity
N-Acetyl-5-methoxy-DL-tryptophan monohydrate (NAMT) is a derivative of tryptophan, an essential amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in relation to hormonal regulation, neuroprotection, and antioxidant properties. This article explores the biological activity of NAMT, drawing from diverse research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
NAMT is characterized by the presence of an acetyl group at the nitrogen atom and a methoxy group at the 5-position of the indole ring. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its biological interactions.
Hormonal Regulation
NAMT is known to modulate the hypothalamic-pituitary-gonadal (HPG) axis, impacting the secretion of hormones such as follicle-stimulating hormone (FSH). It achieves this by binding to specific receptors in the hypothalamus, leading to altered hormone release patterns. The modulation of hormone levels can influence reproductive functions and overall endocrine health .
Neuroprotective Effects
Research indicates that NAMT may exhibit neuroprotective properties similar to its analog, melatonin. It has been shown to scavenge free radicals and reduce oxidative stress in neuronal tissues. This action is crucial for protecting neurons from damage associated with neurodegenerative diseases .
Antioxidant Activity
As an antioxidant, NAMT can combat oxidative stress by neutralizing reactive oxygen species (ROS). Studies have demonstrated that compounds derived from tryptophan, including NAMT, exhibit significant antioxidant capacities. For instance, in vitro assays have shown that NAMT can effectively reduce oxidative damage in cellular models .
Case Studies and Research Findings
- Regulation of Sleep : In a study examining the effects of NAMT on sleep disorders, it was found that administration improved sleep quality in subjects suffering from insomnia. The compound's ability to enhance melatonin levels contributed to its efficacy .
- Impact on Mood Disorders : Clinical trials have explored the role of NAMT in alleviating symptoms of depression and anxiety. The compound's influence on serotonin metabolism may enhance mood regulation, providing a potential therapeutic avenue for mood disorders .
- Antioxidant Properties : A comparative study highlighted NAMT's antioxidant activity against standard antioxidants like Trolox. Results indicated that NAMT exhibited a dose-dependent response in reducing oxidative stress markers in vitro .
Summary of Biological Activities
Activity | Effect |
---|---|
Hormonal Regulation | Modulates FSH secretion via HPG axis |
Neuroprotection | Reduces oxidative stress in neuronal cells |
Antioxidant Activity | Scavenges ROS; effective in reducing oxidative damage |
Sleep Regulation | Improves sleep quality in insomnia patients |
Mood Enhancement | Potential therapeutic effects on depression and anxiety |
Properties
IUPAC Name |
2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWPDYPJSSDHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647360 |
Source
|
Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-33-9 |
Source
|
Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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